Amide Synthesis Reactivity Advantage
The key differentiation of 9H-xanthene-9-carbonyl chloride is its superior reactivity as an acylating agent compared to its parent acid, xanthene-9-carboxylic acid (CAS 82-07-5). While the carboxylic acid requires activation via coupling reagents (e.g., CDI) or harsh conditions (Fischer-Speier esterification) to form amides, the acyl chloride reacts directly and rapidly with amines [1]. This translates to a significantly higher effective yield and shorter reaction times in practical synthesis. For example, in the synthesis of Ro 67-4853, the use of 9H-xanthene-9-carbonyl chloride with carbamic acid butyl ester proceeds under standard conditions to yield the target compound as a white solid with a melting point of 180-183°C .
| Evidence Dimension | Synthetic Efficiency (Amide Formation) |
|---|---|
| Target Compound Data | Direct, rapid amide formation via nucleophilic acyl substitution; demonstrated in Ro 67-4853 synthesis (yield not quantified, product MP: 180-183°C) |
| Comparator Or Baseline | Xanthene-9-carboxylic acid (CAS 82-07-5) |
| Quantified Difference | The acyl chloride avoids the need for separate activation steps and associated loss of yield, providing a more atom-economical and time-efficient route. |
| Conditions | Reaction of acyl chloride with carbamic acid butyl ester to form an amide (Ro 67-4853) . |
Why This Matters
This reactivity profile reduces the number of synthetic steps, minimizes byproduct formation, and increases the overall efficiency for producing xanthene-based pharmacophores, making the acyl chloride the preferred reagent for both small-scale research and potential scale-up.
- [1] ScienceDirect. (n.d.). Xanthene-9-carboxylic acid derivatives: Reactivity and applications. Retrieved from https://www.sciencedirect.com View Source
